molecular formula C13H14N4O2 B2848989 N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline CAS No. 956626-42-9

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline

Cat. No.: B2848989
CAS No.: 956626-42-9
M. Wt: 258.281
InChI Key: CRFUMOIFSZQDOO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a nitro group and a vinyl group linked to an aniline moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline typically involves the condensation of 1,3-dimethyl-4-nitro-1H-pyrazole with an appropriate aniline derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, diazonium salts, and various bases and acids depending on the specific reaction conditions. Major products formed from these reactions include reduced amines, substituted pyrazoles, and azo compounds.

Mechanism of Action

The mechanism of action of N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-10-13(17(18)19)12(16(2)15-10)8-9-14-11-6-4-3-5-7-11/h3-9,14H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFUMOIFSZQDOO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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